molecular formula C10H12ClNS B6176685 2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride CAS No. 2252148-07-3

2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride

Cat. No.: B6176685
CAS No.: 2252148-07-3
M. Wt: 213.7
InChI Key:
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Description

2-(1-Benzothiophen-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12NS·HCl It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with benzothiophene, which undergoes a series of reactions to introduce the ethan-1-amine group at the 5-position.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-(1-Benzothiophen-5-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride
  • (1S)-1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride

Comparison:

  • Structural Differences: The position of the ethan-1-amine group and the presence of additional substituents differentiate these compounds.
  • Chemical Properties: These structural differences lead to variations in chemical reactivity and physical properties.
  • Applications: While all these compounds may have similar applications, their specific uses can vary based on their unique properties.

Properties

CAS No.

2252148-07-3

Molecular Formula

C10H12ClNS

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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